3,3-difluoro-N-(pyridin-3-yl)cyclobutane-1-carboxamide
Description
3,3-Difluoro-N-(pyridin-3-yl)cyclobutane-1-carboxamide is a fluorinated cyclobutane derivative featuring a carboxamide group linked to a pyridin-3-yl substituent.
Properties
IUPAC Name |
3,3-difluoro-N-pyridin-3-ylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c11-10(12)4-7(5-10)9(15)14-8-2-1-3-13-6-8/h1-3,6-7H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARHECXIQRMPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Cycloaddition for Cyclobutane Formation
The cyclobutane ring is often constructed via photochemical or thermal [2+2] cycloaddition reactions. For example, acryloyl chloride derivatives can react with fluorinated olefins under UV light to form 3,3-difluorocyclobutane intermediates. A representative approach involves:
- Cycloaddition : Reacting 1,1-difluoroethylene with acrylic acid under UV irradiation yields 3,3-difluorocyclobutane-1-carboxylic acid.
- Purification : The crude product is purified via recrystallization or column chromatography.
Key Challenge : Regioselectivity and stereochemical control during cycloaddition require precise temperature and light intensity modulation.
Direct Fluorination of Cyclobutane Intermediates
Post-cyclization fluorination is achieved using deoxyfluorination agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). For instance:
- Substrate Preparation : Cyclobutane-1-carboxylic acid with hydroxyl groups at the 3,3 positions is synthesized via oxidation of dihydroxy precursors.
- Fluorination : Treatment with DAST at −78°C replaces hydroxyl groups with fluorine, yielding 3,3-difluorocyclobutane-1-carboxylic acid.
Optimization Note : Excess DAST (2.5 equiv.) and prolonged reaction times (12–24 h) improve fluorination efficiency.
Carboxamide Formation via Coupling Reactions
Acid Chloride-Mediated Amidation
The carboxylic acid intermediate is activated as an acid chloride for amide bond formation:
- Activation : 3,3-Difluorocyclobutane-1-carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the corresponding acid chloride.
- Coupling : The acid chloride is treated with pyridin-3-amine in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C.
Reaction Conditions :
- Molar Ratio : Acid chloride:amine = 1:1.2
- Yield : 65–78% after purification.
Coupling Reagent-Assisted Synthesis
Modern peptide coupling agents enhance efficiency and reduce side reactions:
- Activation : 3,3-Difluorocyclobutane-1-carboxylic acid is mixed with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) with hydroxybenzotriazole (HOBt).
- Amine Coupling : Pyridin-3-amine is added to the activated ester, yielding the target compound.
Comparative Data :
| Coupling Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25°C | 82 |
| EDCl/HOBt | THF | 0°C → 25°C | 75 |
Alternative Routes: Ester Aminolysis and Reductive Amination
Ester-to-Amide Conversion
Methyl or ethyl esters of 3,3-difluorocyclobutane-1-carboxylic acid undergo aminolysis with pyridin-3-amine:
- Reaction Setup : The ester (1 equiv.) and amine (1.5 equiv.) are refluxed in toluene with a catalytic amount of sodium methoxide.
- Product Isolation : The amide precipitates upon cooling and is filtered.
Limitation : Prolonged heating (>24 h) may lead to ester hydrolysis, reducing yields.
Structural Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%) using a water-acetonitrile gradient.
Industrial-Scale Synthesis and Process Optimization
Continuous Flow Reactors
Microreactor technology improves fluorination and cycloaddition reproducibility:
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-N-(pyridin-3-yl)cyclobutane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,3-difluoro-N-(pyridin-3-yl)cyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-(pyridin-3-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural and molecular features of 3,3-difluoro-N-(pyridin-3-yl)cyclobutane-1-carboxamide with analogous compounds:
Key Differences and Implications
Fluorination: The target compound’s 3,3-difluoro cyclobutane enhances electronegativity and rigidity compared to non-fluorinated analogs like N-(3-aminopropyl)cyclobutanecarboxamide . Fluorination typically improves metabolic stability and bioavailability. In contrast, 1IB () has a single fluorine on the cyclobutane and a pyrrolidinylmethyl group, which may increase lipophilicity and alter target binding.
Pyridine vs. Other Heterocycles :
- The pyridin-3-yl group in the target compound may facilitate hydrogen bonding or π-π interactions in biological targets, similar to antimicrobial pyridinyl benzimidazoles ().
- The 5-fluoro pyridine in the compound could enhance antimicrobial potency but may reduce solubility due to increased hydrophobicity .
Carboxamide Linkage :
- The target compound’s direct pyridin-3-yl linkage contrasts with 1IB’s ethyl carboxamide and ’s branched alkyl chain. These differences influence pharmacokinetic properties, such as absorption and distribution .
Biological Activity
3,3-Difluoro-N-(pyridin-3-yl)cyclobutane-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Basic Information
- Common Name : this compound
- CAS Number : 2320817-25-0
- Molecular Formula : CHFNO
- Molecular Weight : 212.20 g/mol
Structural Characteristics
The compound features a cyclobutane ring substituted with a pyridine moiety and two fluorine atoms. This unique structure contributes to its biological activity and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 212.20 g/mol |
| CAS Number | 2320817-25-0 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies suggest that compounds containing trifluoromethyl groups, similar to the difluoromethyl in this compound, often exhibit enhanced potency due to their electron-withdrawing properties, which can stabilize interactions with target proteins .
Antimicrobial Activity
Recent research has identified the compound's potential as an antimicrobial agent. A high-throughput screening against Mycobacterium tuberculosis revealed that derivatives of cyclobutane carboxamides, including this compound, exhibited significant anti-tubercular activity. The mechanism appears to involve inhibition of the MmpL3 protein, a crucial component for bacterial cell wall integrity .
Table 1: Antimicrobial Activity Data
| Compound | MIC (µM) | Target |
|---|---|---|
| 3,3-Difluoro-N-(pyridin-3-yl)carboxamide | 5.2 | Mycobacterium tuberculosis |
| Other derivatives | Varies | Various |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyridine and cyclobutane moieties can significantly influence biological activity. For instance, substituents on the pyridine ring can enhance binding affinity and selectivity for target proteins. The presence of fluorine atoms also contributes to increased lipophilicity, which may improve membrane permeability and bioavailability .
Case Study 1: Anti-Tubercular Activity
In a study conducted by AbbVie researchers, several analogs of cyclobutane carboxamides were screened for anti-tubercular activity. Among these, this compound demonstrated promising results with an MIC of 5.2 µM against resistant strains of M. tuberculosis. The study highlighted the importance of MmpL3 as a target for new therapeutic agents against tuberculosis .
Case Study 2: Pharmacokinetic Profiling
Pharmacokinetic studies have been performed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable absorption characteristics with a moderate half-life conducive for further development as a pharmaceutical agent .
Q & A
Q. Optimization Strategies :
- Use DOE (Design of Experiments) to test variables: catalyst loading (e.g., 5–20 mol%), reaction time (12–48 hr), and stoichiometric ratios (1:1.2 amine:acid).
- Monitor intermediates via TLC or HPLC to identify bottlenecks .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Category : Basic
Answer :
Key techniques include:
- 1H/19F NMR :
- 1H NMR : Expect signals for pyridinyl protons (δ 7.2–8.5 ppm, multiplet) and cyclobutane CH2 groups (δ 2.5–3.5 ppm).
- 19F NMR : Two distinct signals for geminal difluoro groups (δ -110 to -130 ppm) .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass matching for C10H9F2N2O (MW calc. 223.07 g/mol) .
How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Category : Advanced
Answer :
Discrepancies often arise from:
Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alter target engagement. Standardize protocols using guidelines like MIAME (Microarray Gene Expression) .
Compound Purity : Impurities >95% (by HPLC) are critical. Use orthogonal methods (NMR, LC-MS) to confirm .
Solubility Effects : Test solubility in DMSO/PBS and use vehicle controls to rule out false negatives .
Target Validation : Employ CRISPR knockdown or competitive binding assays to confirm specificity .
What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?
Category : Advanced
Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets. Prioritize kinases with hydrophobic active sites (e.g., EGFR, JAK2) due to the compound’s fluorinated cyclobutane .
MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Pay attention to fluorine-mediated H-bonding with backbone amides .
Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy, with ΔG < -8 kcal/mol suggesting high affinity .
How does the geminal difluoro group on the cyclobutane ring influence the compound’s metabolic stability?
Category : Advanced
Answer :
- Electron-Withdrawing Effect : Fluorines reduce electron density, slowing oxidative metabolism (e.g., CYP450-mediated degradation). Compare half-life (t1/2) in hepatocyte assays with non-fluorinated analogs .
- Conformational Rigidity : The cyclobutane’s strain + fluorine sterics restrict rotation, reducing metabolic hotspots. Use X-ray crystallography to confirm locked conformers .
- In Silico Tools : SwissADME predicts high microsomal stability (class: >60% remaining at 30 min) .
What strategies can mitigate synthetic challenges in scaling up this compound for preclinical studies?
Category : Advanced
Answer :
Flow Chemistry : Continuous synthesis minimizes exothermic risks in fluorination steps .
Catalyst Recycling : Immobilize coupling agents (e.g., polystyrene-supported DCC) to reduce waste .
Crystallization Engineering : Use polymorph screening (via XRD) to identify stable forms with >90% purity .
DoE Optimization : Maximize yield (target >75%) by iterating temperature (-10°C to 25°C) and solvent polarity (logP 1.5–3.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
